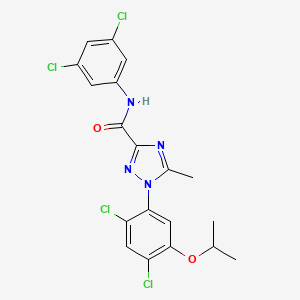
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss the synthesis and properties of structurally related triazole derivatives, which can provide insights into the description of the compound . Triazole derivatives are known for their wide range of biological activities and are often explored for their potential as pharmaceuticals .
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, with specific reaction conditions optimized for yield . Similarly, the synthesis of other triazole compounds involves condensation reactions and cyclization steps, as seen in the preparation of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide . These methods could be analogous to the synthesis of the compound , suggesting a multi-step approach with careful optimization of reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The crystal structure of one such compound was determined to belong to the monoclinic system, providing insights into the geometric configuration of these molecules . Although the exact molecular structure of "1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" is not provided, it is likely to exhibit similar structural features due to the presence of the triazole ring.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including the formation of Schiff bases and Mannich base derivatives, as demonstrated in the synthesis of new triazole compounds with antimicrobial activities . These reactions are typically used to modify the chemical structure and introduce new functional groups that can enhance the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring. The compounds discussed in the papers were characterized using spectroscopic techniques such as NMR and MS, which are essential for confirming the structure and purity of the synthesized compounds . Additionally, the anti-inflammatory activity and ulcerogenicity of a series of triazole carboxamides were evaluated, indicating the potential therapeutic applications of these compounds . These studies suggest that "1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" may also possess distinct physical, chemical, and biological properties that could be explored further.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on similar triazole derivatives has shown potential antimicrobial activities. For instance, some novel triazole derivatives have been synthesized and tested against various microorganisms, displaying good to moderate antimicrobial activities. These compounds, including 1,2,4-triazole derivatives, have shown efficacy against bacteria, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).
Antipathogenic Activity
Acylthioureas containing the triazole moiety have been synthesized and evaluated for their interaction with bacterial cells, both in free and adherent states. These compounds have shown significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. This highlights the triazole derivatives' potential in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Synthesis and Chemical Properties
The synthesis and chemical properties of triazole derivatives have been a subject of interest. For example, the process of synthesizing various triazole derivatives and their structural characterization through techniques like IR, NMR, and mass spectroscopy. These studies not only provide insights into the chemical properties of triazole derivatives but also open pathways for creating compounds with potential biological activities (Desai et al., 2011).
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N4O2/c1-9(2)29-17-8-16(14(22)7-15(17)23)27-10(3)24-18(26-27)19(28)25-13-5-11(20)4-12(21)6-13/h4-9H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYQJZRCBACSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



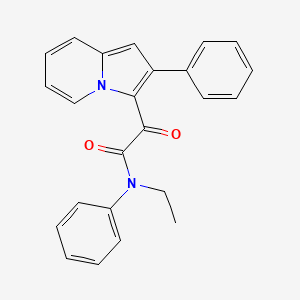
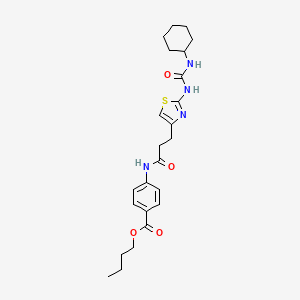
![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)
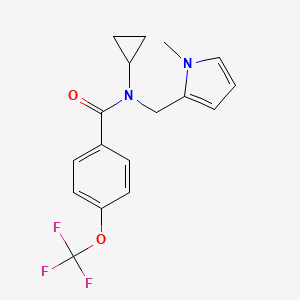
![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2547542.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)


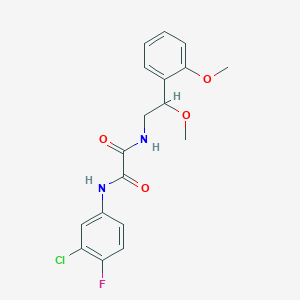
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)
![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)